Piericidin A from microbial source
Description
Piericidin A is a microbial secondary metabolite first isolated in 1963 from Streptomyces sp. 16–22, exhibiting insecticidal properties . Structurally, it features a 4-pyridinol core linked to a methylated polyketide side chain, resembling coenzyme Q (ubiquinone), which underpins its role as a potent inhibitor of mitochondrial NADH dehydrogenase (Complex I) . This inhibition disrupts cellular energy production, contributing to its bioactivity against insects, bacteria, and tumor cells.
Marine-derived Streptomyces strains are prolific producers of piericidins, with over 40 natural derivatives reported . Notably, piericidin A and its glycosylated analogue, glucopiericidin A (GPA), have demonstrated significant anti-renal carcinoma activity in preclinical studies . Recent advances in fermentation optimization and biosynthetic engineering have enabled the discovery of structurally diverse piericidins with enhanced pharmacological profiles .
Properties
IUPAC Name |
2-[(2E,4E,7E,9S,10S,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,4,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-9-18(4)22(27)19(5)15-17(3)12-10-11-16(2)13-14-21-20(6)23(28)24(29-7)25(26-21)30-8/h9-11,13,15,19,22,27H,12,14H2,1-8H3,(H,26,28)/b11-10+,16-13+,17-15+,18-9+/t19-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLBCAUKNYXILZ-XOKLFHNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)CC=CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C/C=C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Medium Composition and Culture Parameters
Optimal piericidin A yields are achieved using yeast extract-malt extract (YEME) medium, containing:
| Component | Concentration (g/L) |
|---|---|
| Yeast extract | 3.0 |
| Tryptone | 5.0 |
| Maltose | 3.0 |
| Glucose | 10.0 |
| Sucrose | 103.0 |
Fermentation is initiated by inoculating spores (0.1% v/v) into the medium and incubating at 30°C for 72 hours under aerobic conditions. Agitation at 220 rpm ensures adequate oxygen transfer, critical for secondary metabolite synthesis.
Strain-Specific Productivity
Comparative studies indicate that marine Streptomyces strains exhibit 15–20% higher piericidin A titers than terrestrial isolates, likely due to salt-induced stress responses activating silent biosynthetic clusters. For example, Streptomyces sp. strain B4839 produces 120 mg/L of piericidin A in modified YEME supplemented with 3% NaCl.
Extraction and Initial Purification
Solvent-Based Recovery
Post-fermentation, cells are lysed using acetone (1:1 v/v) with 12-hour agitation to release intracellular metabolites. The supernatant is separated via centrifugation (7,500 ×g, 25 minutes) and extracted twice with ethyl acetate. Evaporation under reduced pressure yields a crude extract, which is resuspended in methanol for further purification.
Challenges in Solvent Selection
Ethyl acetate outperforms chloroform and dichloromethane in recovery efficiency (92% vs. 78–85%), as quantified by HPLC. However, light sensitivity necessitates dark-room processing to prevent piericidin A degradation, with UV exposure reducing yields by 40% within 24 hours.
Chromatographic Purification and Analysis
High-Performance Liquid Chromatography (HPLC)
Crude extracts are purified using a ZORBAX SB-C18 column (5 μm, 4.6 × 250 mm) with a gradient elution:
| Time (min) | Acetonitrile (%) | Water (%) |
|---|---|---|
| 0–5 | 20 | 80 |
| 5–35 | 20→80 | 80→20 |
| 35–40 | 80→100 | 20→0 |
| 40–45 | 100 | 0 |
Flow rate: 0.6 mL/min; detection: UV at 232 nm. Piericidin A elutes at 28.3 minutes, with a purity of 98.5% confirmed by LC-MS (Agilent 1100 series).
Mass Spectrometric Characterization
Electrospray ionization (ESI)-MS reveals a molecular ion peak at m/z 520.3 [M+H]⁺, consistent with the molecular formula C₂₅H₃₇NO₄. Fragmentation patterns include losses of H₂O (m/z 502.3) and the prenyl side chain (m/z 388.2).
Strain Optimization and Yield Enhancement
Chemical Reactions Analysis
Types of Reactions: Piericidin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Piericidin A .
Scientific Research Applications
Piericidin A has a wide range of scientific research applications due to its unique biological activities :
Mechanism of Action
Piericidin A exerts its effects by inhibiting NADH dehydrogenase, thereby blocking electron transfer in the mitochondrial electron transport chain . This inhibition leads to the generation of reactive oxygen species and disruption of ATP synthesis . Piericidin A also inhibits photosystem II in plants, affecting light-dependent electron transfer . Additionally, it suppresses the up-regulation of glucose-regulated protein 78 in glucose-deprived, etoposide-resistant cells, leading to cell death.
Comparison with Similar Compounds
Antimicrobial Activity
- Piericidin A : Moderately active against Gram-positive bacteria (e.g., Bacillus subtilis) but weak against Gram-negative species .
- Glucopiericidins A/B : Enhanced antibacterial potency compared to Piericidin A1, with lower toxicity in mice .
- Piericidin C1/C3/C5 : Exhibit broad-spectrum antifungal activity against Saccharomyces cerevisiae and Penicillium decumbens .
Antitumor Activity
Mechanism of Action
- NADH Dehydrogenase Inhibition: Common to all piericidins due to structural mimicry of ubiquinone .
- Photosystem II Disruption : Observed in select derivatives, enhancing insecticidal effects .
Toxicity Profiles
Biological Activity
Piericidin A, a microbial metabolite primarily produced by the actinomycete Streptomyces mobaraensis, is recognized for its diverse biological activities, particularly its role as an inhibitor of NADH:ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain. This compound has garnered attention for its potential applications in antimicrobial, insecticidal, and antitumor therapies.
Chemical Structure and Properties
Piericidin A features a unique chemical structure characterized by a 4-pyridinol core linked to a methylated polyketide side chain. This structural similarity to coenzyme Q underpins its biological activity, particularly its competitive inhibition of complex I, which is crucial for cellular respiration and energy production.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | 4-pyridinol |
| Side Chain | Methylated polyketide |
| Molecular Formula | CHNO |
Antimicrobial Activity
Piericidin A exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria and certain Gram-negative pathogens. The minimum inhibitory concentration (MIC) for piericidin A has been reported as low as 10 µg/mL against Chromobacterium violaceum, indicating potent antimicrobial efficacy .
Inhibition of Complex I
Piericidin A acts as a tight-binding inhibitor of complex I, demonstrating competitive inhibition with substrates such as ubiquinone. Research indicates that it binds at the ubiquinone-binding site, affecting the enzyme's activity and thus impacting cellular respiration . The binding affinity and inhibition kinetics have been characterized through cryo-electron microscopy studies, revealing detailed mechanisms of action .
Insecticidal Activity
The compound also demonstrates insecticidal properties. It has been utilized in agricultural applications to control pest populations due to its effectiveness against various insect species. The exact mechanisms by which piericidin A exerts its insecticidal effects are still under investigation but are believed to involve disruption of metabolic processes similar to its action on complex I .
Antitumor Activity
In addition to its antimicrobial and insecticidal properties, piericidin A has shown promise in antitumor applications. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics . The ability to target metabolic pathways in tumor cells could provide a novel approach to cancer treatment.
Study on Quorum-Sensing Inhibition
A study highlighted the role of piericidin A as a quorum-sensing inhibitor, which is critical for bacterial communication and virulence factor production. It was found that piericidin A significantly reduced violacein production in Chromobacterium violaceum, showcasing its potential as an anti-virulence agent .
Impact on Tau Pathology
Research involving transgenic mice models indicated that piericidin A exacerbates tau pathology, suggesting that while it may have beneficial applications in certain contexts, it could also pose risks in neurodegenerative diseases . This duality underscores the importance of thorough investigation into the compound's effects across different biological systems.
Q & A
Q. What are the primary microbial sources of Piericidin A, and how can researchers validate strain identification?
Piericidin A is predominantly produced by Streptomyces species. To validate strain identification, researchers should combine polyphasic taxonomy approaches:
- Genomic analysis : Use 16S rRNA sequencing and whole-genome sequencing to compare conserved regions with type strains .
- Morphological characterization : Analyze spore chain morphology and substrate mycelium on agar plates .
- Metabolite profiling : Employ LC-HRMS to detect Piericidin A and related analogs, cross-referencing with databases like GNPS .
Q. What experimental designs are recommended for initial bioactivity screening of Piericidin A against bacterial pathogens?
- Inhibition assays : Use agar diffusion or microbroth dilution methods with standardized pathogens (e.g., Xanthomonas oryzae for rice blight) .
- Control groups : Include positive controls (e.g., streptomycin) and solvent-only negative controls. Replicate experiments in triplicate to assess variability .
- Dose-response analysis : Test Piericidin A at concentrations from 1–100 µg/mL to determine minimum inhibitory concentrations (MICs) .
Q. How can researchers synthesize existing literature on Piericidin A’s bioactivities while avoiding unreliable sources?
- Database selection : Prioritize PubMed, EMBASE, and Web of Science, filtering for peer-reviewed articles (2015–present). Exclude commercial platforms like .
- PICOT framework : Structure searches using Population (microbial pathogens), Intervention (Piericidin A), Comparison (existing antibiotics), Outcome (MIC reduction), and Time (acute vs. chronic exposure) .
- Critical appraisal : Use tools like AMSTAR-2 to evaluate study quality, focusing on experimental rigor and bias mitigation .
Advanced Research Questions
Q. What methodologies resolve contradictions in Piericidin A’s reported mechanisms of action (e.g., NADH dehydrogenase inhibition vs. photosystem II disruption)?
- Comparative assays : Conduct parallel experiments on mitochondrial vs. chloroplast systems using purified enzymes. Measure electron transport chain inhibition via spectrophotometry .
- Structural analogs : Synthesize Piericidin derivatives with modified side chains to isolate target specificity (e.g., C-10 methylation’s role in binding affinity) .
- Computational modeling : Perform molecular docking simulations with NADH dehydrogenase (PDB ID: 5XTD) to predict binding sites versus coenzyme Q .
Q. How can researchers optimize Piericidin A biosynthesis in Streptomyces through genetic engineering?
- Gene cluster analysis : Annotate the pier cluster (e.g., pierA1-A4 for polyketide synthases) using antiSMASH .
- CRISPR-Cas9 knockouts : Delete regulatory genes (e.g., pierR) to test overexpression effects on yield .
- Fermentation optimization : Adjust carbon/nitrogen ratios and use resin-based capture to mitigate feedback inhibition .
Q. What strategies address reproducibility challenges in Piericidin A studies, such as batch-to-batch variability in microbial production?
- Standardized protocols : Document culture conditions (pH, temperature, agitation) in detail, referencing the Minimum Information about a Biosynthetic Gene cluster (MIBiG) .
- Metabolomic QC : Use internal standards (e.g., deuterated Piericidin A) during LC-MS to normalize extraction efficiency .
- Data transparency : Share raw NMR/MS spectra via repositories like MetaboLights, enabling independent validation .
Methodological Guidance for Emerging Challenges
Q. How to design a longitudinal study evaluating Piericidin A’s ecological roles in microbial competition?
- Field sampling : Collect soil rhizosphere samples from Streptomyces-rich habitats. Use metatranscriptomics to track pier cluster expression in situ .
- Co-culture assays : Pair Piericidin A-producing strains with susceptible pathogens (e.g., Bacillus subtilis) over 14 days, monitoring population dynamics via flow cytometry .
Q. What bioinformatics tools are critical for comparative analysis of Piericidin A biosynthetic pathways across Streptomyces species?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
